molecular formula C15H11Cl2NO4 B11942280 2,4-Dichlorobenzyl 2-methyl-3-nitrobenzoate CAS No. 882865-77-2

2,4-Dichlorobenzyl 2-methyl-3-nitrobenzoate

Cat. No.: B11942280
CAS No.: 882865-77-2
M. Wt: 340.2 g/mol
InChI Key: OBVBJMPKDKWUFN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorobenzyl 2-methyl-3-nitrobenzoate typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research. the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzyl 2-methyl-3-nitrobenzoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C).

    Nitrating Agents: Concentrated nitric acid (HNO3), sulfuric acid (H2SO4).

    Catalysts: Aluminum chloride (AlCl3), sulfuric acid (H2SO4).

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products depend on the nucleophile used in the substitution reaction.

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzyl 2-methyl-3-nitrobenzoate is not well-documented. like other nitroaromatic compounds, it may exert its effects through interactions with cellular components, leading to changes in cellular function. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichlorobenzyl 2-methyl-3-nitrobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both chlorine and nitro groups on the benzene ring makes it a versatile compound for various chemical transformations .

Properties

CAS No.

882865-77-2

Molecular Formula

C15H11Cl2NO4

Molecular Weight

340.2 g/mol

IUPAC Name

(2,4-dichlorophenyl)methyl 2-methyl-3-nitrobenzoate

InChI

InChI=1S/C15H11Cl2NO4/c1-9-12(3-2-4-14(9)18(20)21)15(19)22-8-10-5-6-11(16)7-13(10)17/h2-7H,8H2,1H3

InChI Key

OBVBJMPKDKWUFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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